7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one
Overview
Description
“7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one” is a chemical compound with the molecular formula C16H11IO4 . It is also known as XAP044 .
Synthesis Analysis
The compound was identified via a high throughput screening effort . It is the first mGlu7-selective antagonist that binds within the Venus Flytrap Domain (VFTD) close to the binding site of the orthosteric agonist L-glutamate .Molecular Structure Analysis
The compound has a molecular weight of 394.164 . It does not act via the seven-transmembrane region but rather via a binding pocket localized in mGlu7’s extracellular Venus flytrap domain, a region generally known for orthosteric agonist binding .Scientific Research Applications
Synthesis Techniques
Research has demonstrated innovative synthetic methodologies involving compounds structurally related to 7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one. For instance, a gold-catalyzed hydrogen bond-directed tandem cyclization strategy was developed to synthesize indeno-chromen-4-one derivatives, highlighting the importance of hydrogen bonds in controlling selectivity (Jiang et al., 2016). Another study focused on the spectral analysis and DFT investigation of benzopyran analogues, which are structurally similar to 7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one, revealing insights into their photovoltaic efficiency and interaction with graphene (Al-Otaibi et al., 2020).
Material Science Applications
In material science, hydroxyphenol derivatives, including compounds related to 7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one, have been utilized as reducing agents in the synthesis of gold nanoparticles with varied morphologies (Lee & Park, 2011). These findings suggest potential applications in biomedical imaging and therapy.
Biological and Pharmacological Research
In pharmacological research, derivatives of 7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one have been explored for their biological activities. For example, a study reported the synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one and its derivatives, revealing significant cytotoxic and bactericidal activities among the synthesized compounds (Khan et al., 2003). Another study demonstrated the potential antihyperlipidemic properties of a compound structurally related to 7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one in hyperlipidemic rats, indicating its potential as an antihyperlipidemic agent (Prasetyastuti et al., 2021).
Safety And Hazards
Future Directions
The compound has demonstrated good brain exposure and wide spectrum anti-stress and antidepressant- and anxiolytic-like efficacy in rodent behavioral paradigms . The metabotropic glutamate receptors, including mGlu7, are attractive therapeutic targets for a range of psychiatric and neurological disorders . Therefore, the continued development of mGlu7 modulators, including “7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one”, holds promise for future therapeutic applications .
properties
IUPAC Name |
7-hydroxy-3-(4-iodophenoxy)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9IO4/c16-9-1-4-11(5-2-9)20-14-8-19-13-7-10(17)3-6-12(13)15(14)18/h1-8,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZKJJYWINSUMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9IO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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